molecular formula C19H17BrN4O2 B2536458 3-(1-(5-bromonicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034533-45-2

3-(1-(5-bromonicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one

Cat. No.: B2536458
CAS No.: 2034533-45-2
M. Wt: 413.275
InChI Key: SMQGCWJDHNQMJV-UHFFFAOYSA-N
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Description

3-(1-(5-bromonicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(5-bromonicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the piperidine ring: The piperidine moiety can be introduced via nucleophilic substitution reactions.

    Attachment of the 5-bromonicotinoyl group: This step might involve the coupling of the bromonicotinoyl chloride with the piperidine derivative under basic conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This can include the use of high-throughput synthesis techniques and automated purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the quinazolinone core.

    Reduction: Reduction reactions can be used to modify the quinazolinone core or the bromonicotinoyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce various functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, organometallic reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

3-(1-(5-bromonicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one and its derivatives have been studied for various applications:

    Chemistry: As intermediates in the synthesis of more complex molecules.

    Biology: Potential inhibitors of specific enzymes or receptors.

    Medicine: Investigated for their potential as anticancer, antiviral, or anti-inflammatory agents.

    Industry: Used in the development of new materials or as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(1-(5-bromonicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one depends on its specific biological target. It may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: Compounds with similar core structures but different substituents.

    Piperidine derivatives: Compounds with the piperidine ring but different functional groups attached.

Uniqueness

3-(1-(5-bromonicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one is unique due to the specific combination of the quinazolinone core, piperidine ring, and bromonicotinoyl group. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

3-[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O2/c20-14-8-13(9-21-10-14)18(25)23-7-3-4-15(11-23)24-12-22-17-6-2-1-5-16(17)19(24)26/h1-2,5-6,8-10,12,15H,3-4,7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQGCWJDHNQMJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CN=C2)Br)N3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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